2,3-Bis(4-nitrophenyl)-2,3-dihydro-1H-tetrazol-1-ium perchlorate
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Overview
Description
2,3-Bis(4-nitrophenyl)-2,3-dihydro-1H-tetrazol-1-ium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrazolium core with two 4-nitrophenyl groups attached, making it a subject of interest in both organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-nitrophenyl)-2,3-dihydro-1H-tetrazol-1-ium perchlorate typically involves the reaction of 4-nitrobenzyl chloride with sodium azide to form the corresponding azide intermediate. This intermediate then undergoes a cycloaddition reaction with another equivalent of 4-nitrobenzyl chloride under controlled conditions to form the tetrazolium ring. The final step involves the addition of perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-nitrophenyl)-2,3-dihydro-1H-tetrazol-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The tetrazolium ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the tetrazolium ring under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazolium compounds.
Scientific Research Applications
2,3-Bis(4-nitrophenyl)-2,3-dihydro-1H-tetrazol-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and cellular processes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,3-Bis(4-nitrophenyl)-2,3-dihydro-1H-tetrazol-1-ium perchlorate involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the tetrazolium ring can interact with nucleophilic sites in biological molecules. These interactions can modulate enzyme activities and affect cellular pathways, making the compound useful in various biochemical applications.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(4-nitrophenyl)-2H-tetrazolium chloride
- 2,3-Bis(4-nitrophenyl)-2H-tetrazolium bromide
- 2,3-Bis(4-nitrophenyl)-2H-tetrazolium iodide
Uniqueness
2,3-Bis(4-nitrophenyl)-2,3-dihydro-1H-tetrazol-1-ium perchlorate is unique due to its perchlorate anion, which can influence its solubility and reactivity compared to other similar compounds. This uniqueness can be leveraged in specific applications where the perchlorate anion’s properties are advantageous.
Properties
CAS No. |
376353-97-8 |
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Molecular Formula |
C13H11ClN6O8 |
Molecular Weight |
414.71 g/mol |
IUPAC Name |
2,3-bis(4-nitrophenyl)-1H-tetrazol-1-ium;perchlorate |
InChI |
InChI=1S/C13H10N6O4.ClHO4/c20-18(21)12-5-1-10(2-6-12)16-14-9-15-17(16)11-3-7-13(8-4-11)19(22)23;2-1(3,4)5/h1-9H,(H,14,15);(H,2,3,4,5) |
InChI Key |
POPSGTLBIDPIDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2[NH2+]C=NN2C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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